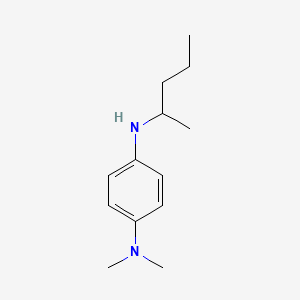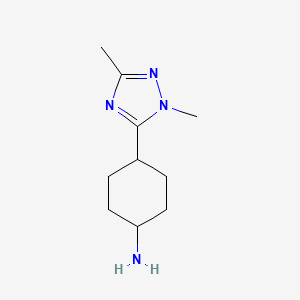
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound with a complex structure It is used in various chemical reactions and industrial applications due to its unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-ethoxyethanol with a suitable chlorinating agent to form 2-ethoxyethoxymethyl chloride. This intermediate is then reacted with 3-methylbutane-1-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) in solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques ensures high yield and purity of the final product. Safety measures are crucial due to the potential hazards associated with chlorinating agents and sulfonyl chlorides.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting with an amine can yield a sulfonamide derivative, while reaction with an alcohol can produce a sulfonate ester.
Applications De Recherche Scientifique
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: It can be used in the modification of biomolecules for various studies.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is utilized in various synthetic applications to modify or protect functional groups in complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethoxymethyl chloride: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxyethyl acetate: Another compound with an ethoxy group but different functional groups and applications.
2-Methoxyethanol: A simpler compound with similar reactivity but different uses.
Uniqueness
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs. Its ability to act as a protecting group and its reactivity towards nucleophiles make it valuable in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H21ClO4S |
|---|---|
Poids moléculaire |
272.79 g/mol |
Nom IUPAC |
2-(2-ethoxyethoxymethyl)-3-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-4-14-5-6-15-7-10(9(2)3)8-16(11,12)13/h9-10H,4-8H2,1-3H3 |
Clé InChI |
ASDDWKJATSUVTE-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCC(CS(=O)(=O)Cl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)








![3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B13642796.png)
![(2S,4R)-4-[(2-bromophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642802.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine](/img/structure/B13642807.png)
